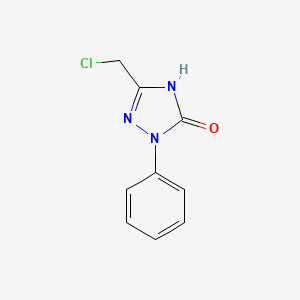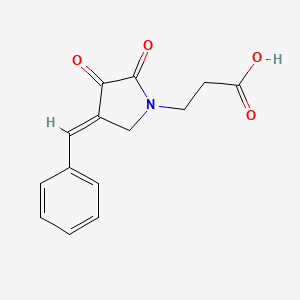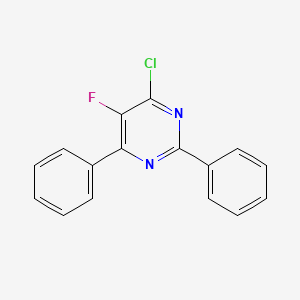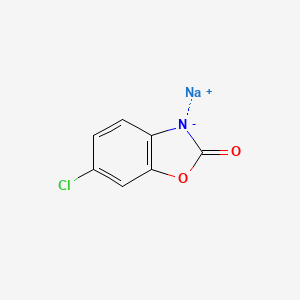
5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines an indole moiety with an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-3-methylindole-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be developed into drugs for treating various diseases, including infections and cancers.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(3-Methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
Uniqueness
What sets 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione apart from similar compounds is the specific combination of functional groups and their positions on the indole and oxadiazole rings
Eigenschaften
CAS-Nummer |
166328-55-8 |
|---|---|
Molekularformel |
C12H11N3O2S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
5-(5-methoxy-3-methyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-6-8-5-7(16-2)3-4-9(8)13-10(6)11-14-15-12(18)17-11/h3-5,13H,1-2H3,(H,15,18) |
InChI-Schlüssel |
WGBIECVMALERNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)







